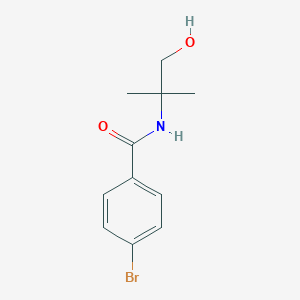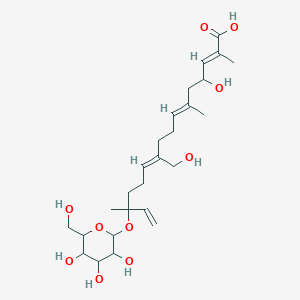
Capsianoside V
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Capsianoside V is a natural compound that belongs to the class of capsaicinoids, which are found in chili peppers. Capsaicinoids have been extensively studied for their potential health benefits, including anti-inflammatory, analgesic, and anti-cancer properties. Capsianoside V, in particular, has been identified as a promising natural compound for its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
HIV-1 Infection Enhancement
Capsianosides, specifically capsianoside G, have been found to enhance the infection of X4 strains of HIV-1. This effect is attributed to the capping and colocalization of CD4 and CXCR4, which are receptors necessary for HIV-1 infection. However, capsianosides such as II, XI, A, and G showed varied effects on different strains of the virus, indicating a complex interaction with the virus' mechanism of infection (Song et al., 2001).
Biological Activity in Sweet Pepper Fruits
Capsianosides have been isolated from sweet pepper fruits (Capsicum annuum L.) and shown to possess various biological activities. These include bacteriostatic properties against Helicobacter pylori and antioxidant activities. Specifically, the compound capsidiol demonstrated significant in vitro activity, highlighting the potential medicinal and nutritional value of these compounds found in common vegetables and spices (De Marino et al., 2006).
Antibacterial Activity of Capsianosides
Capsianosides extracted from jalapeño pepper have shown antibacterial activity against select foodborne pathogens. This study underscores the potential of capsianosides as natural antimicrobial agents, highlighting their significance in food safety and possibly in medicinal applications (Bacon et al., 2017).
Role in Plant Defense and Metabolism
Capsianosides have been linked to the natural resistance of pepper plants against thrips, an insect pest. Metabolomics studies reveal that these compounds may play a crucial role in the plant's defense mechanisms. This finding is significant for agricultural research, particularly in developing pesticide-free methods of crop protection (Macel et al., 2019).
Eigenschaften
CAS-Nummer |
121924-06-9 |
|---|---|
Produktname |
Capsianoside V |
Molekularformel |
C38H62O18 |
Molekulargewicht |
514.6 g/mol |
IUPAC-Name |
(2E,6E,10Z)-4-hydroxy-10-(hydroxymethyl)-2,6,14-trimethyl-14-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexadeca-2,6,10,15-tetraenoic acid |
InChI |
InChI=1S/C26H42O10/c1-5-26(4,36-25-23(32)22(31)21(30)20(15-28)35-25)11-7-10-18(14-27)9-6-8-16(2)12-19(29)13-17(3)24(33)34/h5,8,10,13,19-23,25,27-32H,1,6-7,9,11-12,14-15H2,2-4H3,(H,33,34)/b16-8+,17-13+,18-10- |
InChI-Schlüssel |
PEBXEFDYXAMRFP-PXVVZUKCSA-N |
Isomerische SMILES |
C/C(=C\CC/C(=C/CC[C@@](C)(C=C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)/C)/CC/C=C(\C)/C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
SMILES |
CC(=CCCC(=CCCC(C)(C=C)OC1C(C(C(C(O1)CO)O)O)O)CO)CC(C=C(C)C(=O)O)O |
Kanonische SMILES |
CC(=CCCC(=CCCC(C)(C=C)OC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O)C)CCC=C(C)C(=O)OC3C(C(C(C(O3)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



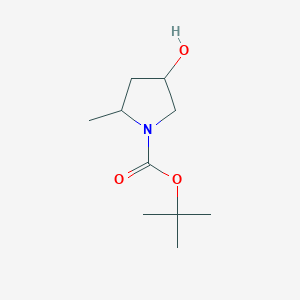
![(2S,5R,6R)-6-[[2-[[(3,4-dihydroxybenzoyl)-(3-hydroxypropyl)carbamoyl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B48135.png)
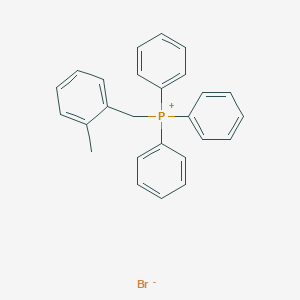
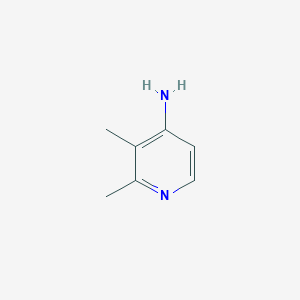
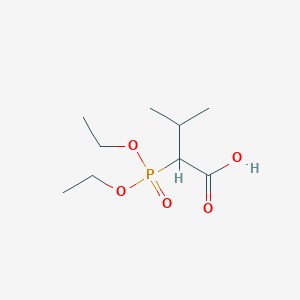
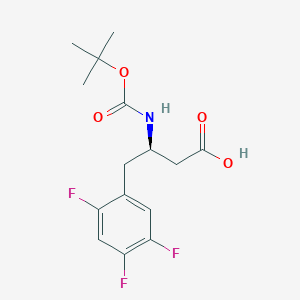
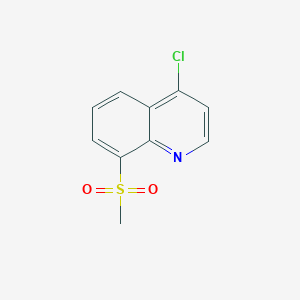
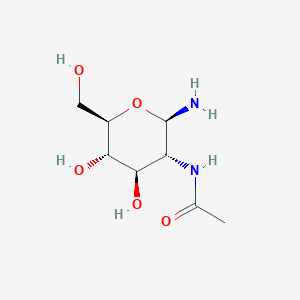
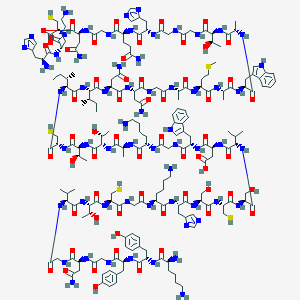
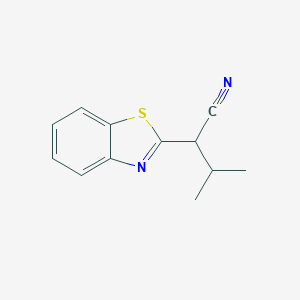
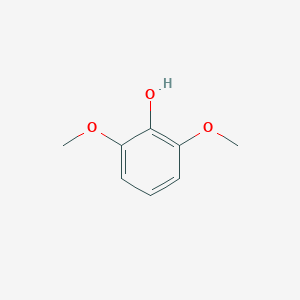
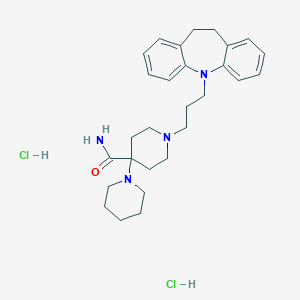
![4-[2-(Dimethylamino)ethoxy]benzophenone](/img/structure/B48160.png)
